molecular formula C21H16O B2450834 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- CAS No. 55723-88-1

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)-

Cat. No. B2450834
CAS RN: 55723-88-1
M. Wt: 284.358
InChI Key: DHBQSDWBFACOPT-XMHGGMMESA-N
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Description

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)-, commonly known as β-naphthoflavone or BNF, is a synthetic compound that belongs to the flavonoid family. BNF has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • 1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)- and its derivatives are synthesized through various chemical routes. For example, Quallich and Woodall (1992) reported an efficient synthesis route involving catalytic asymmetric oxazaborolidine reduction and SN2 cuprate displacement (Quallich & Woodall, 1992). Similarly, Georgieva et al. (1995) explored the cyclocondensations of homophthalic anhydrides with 1-aza-1,3-dienes, yielding 3,4-dihydro-1(2H)-naphthalenone-4-carboxylic acids as main products (Georgieva et al., 1995).

Photophysical Properties

  • The photophysical properties of related compounds, like naphthylmethylene malononitriles, have been studied for potential applications as fluidity probes. Breffke, Williams, and Maroncelli (2015) investigated the solvent dependence of photophysical properties of these compounds using density functional calculations and experimental methods (Breffke, Williams, & Maroncelli, 2015).

Medical and Biological Applications

  • Some derivatives of 1(2H)-Naphthalenone exhibit biological activities. Varache-Béranger et al. (1986) synthesized new derivatives and evaluated their in vitro inhibitory effects on arachidonic acid-induced platelet aggregation, finding some compounds with significant antiaggregating activity (Varache-Béranger et al., 1986).

Environmental and Degradation Studies

  • Walker et al. (1975) studied the degradation of 1-naphthol by a soil Pseudomonas sp., which produced a 3,4-dihydro-dihydroxy-1(2H)-naphthalenone as an intermediary metabolite, indicating its environmental degradation pathway (Walker et al., 1975).

Photochemical Studies

  • Urdabayev and Popik (2004) investigated the Wolff rearrangement of 2-diazo-1(2H)-naphthalenone induced by nonresonant two-photon absorption of NIR radiation, which is significant in photoresist technologies (Urdabayev & Popik, 2004).

properties

IUPAC Name

(2E)-2-(naphthalen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O/c22-21-19(12-11-17-6-3-4-8-20(17)21)14-15-9-10-16-5-1-2-7-18(16)13-15/h1-10,13-14H,11-12H2/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBQSDWBFACOPT-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(2H)-Naphthalenone, 3,4-dihydro-2-(2-naphthalenylmethylene)-

CAS RN

55723-88-1
Record name 2-(2-NAPHTHYLMETHYLENE)-ALPHA-TETRALONE
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